4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine
Description
Properties
Molecular Formula |
C11H8F3N3O |
|---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-3-1-2-4-8(7)18-10-16-6-5-9(15)17-10/h1-6H,(H2,15,16,17) |
InChI Key |
KOCJVNWNEDJBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Overview
This classical approach involves synthesizing the pyrimidine ring first, followed by the introduction of the phenoxy and amino groups through nucleophilic substitution and amination reactions. The key intermediates are typically 2,4-dichloropyrimidine or 2,4-diaminopyrimidine derivatives, which are then selectively functionalized.
Synthetic Route
- Step 1: Synthesis of 2,4-dichloropyrimidine via chlorination of pyrimidine or its derivatives.
- Step 2: Nucleophilic substitution at the 2-position with 2-(trifluoromethyl)phenol or phenolate to introduce the phenoxy group.
- Step 3: Amination at the 4-position with ammonia or amines to generate the amino group.
Example
A typical process involves chlorination of pyrimidine, followed by nucleophilic aromatic substitution with 2-(trifluoromethyl)phenol in the presence of a base, such as potassium carbonate, at elevated temperatures. Subsequent amino substitution is achieved through ammonolysis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Overview
This method leverages the reactivity of halogenated pyrimidines, especially 2,4-dichloropyrimidine, which can undergo SNAr with phenolic nucleophiles and amines. The trifluoromethyl group on the phenoxy moiety enhances the electrophilicity of the aromatic ring, facilitating substitution.
Synthetic Route
- Step 1: React 2,4-dichloropyrimidine with 2-(trifluoromethyl)phenol or phenolate ion in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Step 2: Use a base like potassium carbonate or cesium carbonate to deprotonate phenol, increasing nucleophilicity.
- Step 3: Conduct the reaction at elevated temperatures (80–120°C) to favor substitution at the 2-position.
- Step 4: Follow with amination at the 4-position using ammonia or amines under similar conditions.
Advantages
This route offers regioselectivity and high yields, especially when employing activated halogenated pyrimidines and phenolic nucleophiles.
Condensation and Coupling of Trifluoromethylated Intermediates
Overview
Recent advances involve synthesizing trifluoromethylated pyrimidine intermediates via condensation reactions, which are then coupled with amino or phenoxy groups.
Synthetic Route
- Step 1: Synthesis of trifluoromethylated pyrimidine intermediates using ethyl trifluoroacetoacetate or similar reagents.
- Step 2: Cyclocondensation with amidines or guanidine derivatives to form the pyrimidine core.
- Step 3: Functionalization with phenols or amino groups through nucleophilic substitution or coupling reactions.
Example
One approach involves reacting ethyl trifluoroacetoacetate with amidines to form the pyrimidine ring, followed by substitution with phenols bearing amino groups, yielding the target compound.
Direct Functionalization of Pre-formed Pyrimidines
Overview
This method involves the direct modification of existing pyrimidine derivatives, such as 2,4-dichloropyrimidine, by introducing the phenoxy and amino groups via sequential reactions.
Synthetic Route
Notes
This approach is efficient and scalable, suitable for industrial synthesis, and often employs solvents like DMF or acetonitrile.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step synthesis | Pyrimidine derivatives | Chlorination, nucleophilic substitution | Elevated temperatures, polar solvents | High regioselectivity | Multi-step process, longer reaction times |
| SNAr reactions | Halogenated pyrimidines | Nucleophilic aromatic substitution | 80–120°C, polar aprotic solvents | High yields, regioselectivity | Requires activated halogenated intermediates |
| Condensation/coupling | Trifluoromethylated intermediates | Cyclocondensation, coupling | Reflux, inert atmospheres | Efficient for trifluoromethylated derivatives | Synthesis of intermediates can be complex |
| Direct functionalization | 2,4-Dichloropyrimidine | Nucleophilic substitution | Reflux in DMF or acetonitrile | Scalable, straightforward | Limited to reactive halogen positions |
Supporting Research Findings
- Wu et al. (2019) demonstrated a four-step synthesis involving nucleophilic substitution and coupling reactions to obtain trifluoromethyl pyrimidine derivatives, emphasizing the importance of optimized reaction conditions for yield and selectivity.
- Recent bioactivity-driven syntheses, such as those reported by PMC articles, highlight the utility of SNAr reactions for functionalizing pyrimidines with trifluoromethylphenoxy groups, achieving yields up to 70% under mild conditions.
- Patent literature indicates industrial-scale processes employing chlorination and nucleophilic substitution for efficient production of related compounds, emphasizing process scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine and related compounds:
Key Observations :
- Electron Effects: The trifluoromethyl group in this compound enhances electron-withdrawing properties compared to fluoro or unsubstituted phenoxy groups in analogues like 2-Amino-4-fluoro-6-phenoxypyrimidine .
- Steric Bulk: The phenoxy group at position 2 introduces steric hindrance, which may affect binding to biological targets compared to simpler analogues like 2-Amino-4-(trifluoromethyl)pyrimidine .
Physicochemical Properties
- Solubility: The phenoxy group in this compound may reduce aqueous solubility compared to 2-Amino-4-(trifluoromethyl)pyrimidine, which lacks aromatic substituents .
Biological Activity
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative notable for its structural characteristics, including an amino group at the 4-position and a trifluoromethyl-substituted phenoxy moiety at the 2-position. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 368.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for pharmacological applications.
Anticancer Potential
Research indicates that this compound may function as an inhibitor in various signaling pathways associated with cancer progression. Its structural features suggest possible interactions with specific molecular targets that could influence cell proliferation and survival pathways .
A study on related compounds demonstrated that trifluoromethyl substitutions can enhance anticancer activity. For instance, derivatives with similar structures showed significant anti-proliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds were notably low, indicating strong inhibitory effects .
The compound's mechanism involves modulation of kinase activity, which is critical in cancer cell signaling. By inhibiting specific kinases, the compound may disrupt pathways essential for tumor growth and survival .
Study 1: In Vitro Activity
In a recent investigation, this compound was tested against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The compound exhibited IC50 values comparable to established anticancer drugs like imatinib and sorafenib .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| K562 (CML) | 2.27 | Imatinib |
| MCF-7 (Breast) | 1.42 | Sorafenib |
| HeLa (Cervical) | 4.56 | Nilotinib |
Study 2: Structural Activity Relationship (SAR)
A SAR analysis revealed that the trifluoromethyl group significantly contributes to the biological activity of pyrimidine derivatives. Compounds with this substitution pattern showed enhanced interactions with target proteins involved in cancer pathways, leading to improved efficacy in inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
